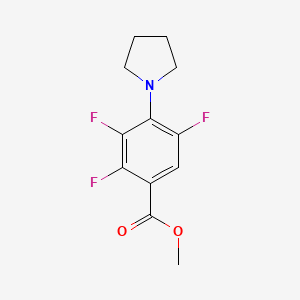

Methyl 2,3,5-trifluoro-4-pyrrolidin-1-ylbenzoate

Description

Crystallographic Analysis and Molecular Geometry

The molecular architecture of this compound is characterized by a complex interplay between the aromatic benzoate core and the attached pyrrolidine ring system. The compound exhibits a molecular formula of C₁₂H₁₂F₃NO₂, with the pyrrolidine ring adopting a non-planar conformation that significantly influences the overall three-dimensional structure. The presence of three fluorine atoms at specific positions on the benzene ring creates substantial electronic effects that alter the planarity and electron distribution throughout the aromatic system.

The pyrrolidine ring, being a five-membered saturated heterocycle, typically adopts an envelope or twist conformation to minimize ring strain. In the case of this compound, the nitrogen atom of the pyrrolidine ring forms a direct carbon-nitrogen bond with the benzene ring at the 4 position, creating a point of restricted rotation that influences the overall molecular geometry. The computed heavy atom count of 18 atoms contributes to the molecular complexity, while the rotatable bond count of 3 indicates limited conformational flexibility around key structural elements.

The molecular weight of 259.22 daltons reflects the substantial mass contribution from the three fluorine atoms, each contributing approximately 19 daltons to the total molecular weight. The specific positioning of fluorine atoms at the 2, 3, and 5 positions creates a unique substitution pattern that maximizes electronic effects while maintaining structural stability. This arrangement results in significant dipole moments and altered charge distribution compared to non-fluorinated analogs.

The carbon bond saturation factor (Fsp3) of 0.416 indicates a balanced mixture of sp² and sp³ hybridized carbons within the molecule, with the benzene ring contributing six sp² carbons and the pyrrolidine ring providing four sp³ carbons. This hybridization pattern creates distinct regions of planarity and three-dimensionality within the same molecule, contributing to its unique pharmacological and physical properties.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic fingerprint of this compound reveals characteristic signatures that confirm its structural identity and provide insights into its electronic environment. Nuclear magnetic resonance spectroscopy would be expected to show distinct patterns arising from the fluorine-carbon coupling effects, which typically manifest as complex multipicity patterns in both proton and carbon-13 spectra. The three fluorine atoms, being magnetically active nuclei, create multiple coupling pathways that significantly complicate the spectroscopic interpretation but provide definitive structural confirmation.

The methyl ester group would typically appear as a sharp singlet in proton nuclear magnetic resonance around 3.8-4.0 parts per million, while the pyrrolidine ring protons would exhibit characteristic patterns reflecting the ring's non-planar geometry. The fluorine-19 nuclear magnetic resonance spectrum would be particularly diagnostic, showing three distinct signals corresponding to the fluorines at positions 2, 3, and 5, each with unique chemical shift values reflecting their different electronic environments.

Infrared spectroscopy would reveal the characteristic carbonyl stretch of the ester group, typically appearing around 1700-1750 wavenumbers. The presence of multiple fluorine atoms would influence the carbonyl frequency due to their strong electron-withdrawing effects, potentially shifting the absorption to higher wavenumbers compared to non-fluorinated analogs. The carbon-fluorine stretching vibrations would appear in the fingerprint region between 1000-1400 wavenumbers, providing additional confirmation of the fluorinated structure.

Ultraviolet-visible spectroscopy would demonstrate the electronic transitions characteristic of the substituted benzoate chromophore. The electron-withdrawing nature of the fluorine substituents would be expected to influence both the wavelength maxima and extinction coefficients compared to unsubstituted benzoate derivatives. The pyrrolidine substituent at the 4 position would provide electron-donating character through resonance effects, creating a push-pull electronic system that could result in interesting photophysical properties.

Computational Modeling of Electronic Structure

The electronic structure of this compound can be understood through computational chemistry approaches that reveal the compound's frontier molecular orbitals, charge distribution, and electronic properties. The calculated logarithm of the partition coefficient (LogP) value of 2.92 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications. This value reflects the balance between the hydrophobic aromatic core and the polar ester functionality.

The polar surface area of 30 square angstroms provides insight into the molecule's hydrogen bonding potential and contributes to its predicted pharmacokinetic properties. This relatively low polar surface area, combined with the presence of two hydrogen bond acceptor atoms and zero hydrogen bond donor atoms, suggests limited hydrogen bonding capacity that could influence both solubility and biological activity patterns.

The presence of three fluorine atoms creates significant electronegativity differences that result in partial charge localization and dipole moment generation. Computational modeling would reveal that the fluorine atoms carry substantial negative partial charges, while the carbon atoms to which they are bonded exhibit corresponding positive partial charges. This charge separation contributes to the compound's overall polarity and influences its interactions with biological targets and other molecules.

The frontier molecular orbital analysis would demonstrate how the fluorine substituents affect both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies. The electron-withdrawing nature of fluorine atoms typically lowers both orbital energies, potentially affecting the compound's reactivity and electronic excitation properties. The pyrrolidine nitrogen's lone pair would be expected to contribute significantly to the highest occupied molecular orbital, while the aromatic π-system and carbonyl group would dominate the lowest unoccupied molecular orbital.

Comparative Analysis with Fluorinated Benzoate Derivatives

When compared to other fluorinated benzoate derivatives, this compound exhibits unique structural and electronic characteristics that distinguish it from related compounds. For instance, methyl 2,4,5-trifluorobenzoate, which shares the same number of fluorine atoms but lacks the pyrrolidine substituent, has a significantly lower molecular weight of 190.12 daltons and different electronic properties. The absence of the nitrogen-containing heterocycle in this simpler analog results in altered polarity, hydrogen bonding potential, and biological activity profiles.

Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate represents another fluorinated benzoate derivative with a molecular weight of 286.26 daltons, incorporating both fluorine substitution and nitrogen-containing heterocycles. However, this compound features a more complex bicyclic pyrrolo-pyridine system rather than the simple pyrrolidine ring found in this compound. The structural complexity of the pyrrolo-pyridine system introduces additional aromatic character and potential for π-π stacking interactions.

Methyl 3-fluoro-4-(2-oxopyrrolidin-1-yl)benzoate provides perhaps the closest structural analog, featuring a single fluorine atom and a pyrrolidine-derived substituent with molecular weight 237.23 daltons. The key difference lies in the oxidation state of the pyrrolidine ring, where the presence of a carbonyl group creates an amide functionality rather than a tertiary amine. This structural modification significantly alters the electron-donating capacity of the nitrogen-containing substituent and changes the overall electronic distribution within the molecule.

The comparative analysis reveals that this compound occupies a unique position among fluorinated benzoate derivatives due to its specific combination of multiple fluorine substituents and an unoxidized pyrrolidine ring. The trifluoro substitution pattern creates maximum electron-withdrawing effects while the pyrrolidine provides electron-donating character, resulting in a balanced electronic system with distinctive properties not found in simpler analogs.

Properties

IUPAC Name |

methyl 2,3,5-trifluoro-4-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c1-18-12(17)7-6-8(13)11(10(15)9(7)14)16-4-2-3-5-16/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACARZWPMMMISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)F)N2CCCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2,3,5-trifluoro-4-pyrrolidin-1-ylbenzoate (CAS: 1858257-29-0) is a compound that has garnered interest for its potential biological activities. This article reviews current research findings, including its molecular properties, biological mechanisms, and relevant case studies.

Molecular Properties

- Molecular Formula : C12H12F3NO

- Molecular Weight : 259.228 g/mol

- Structure : The compound features a pyrrolidine ring substituted with trifluoromethyl and benzoate groups, which may contribute to its biological properties.

Recent studies have highlighted the compound's potential in inducing apoptosis in cancer cells. Specifically, it has been shown to activate caspase pathways, which are crucial for programmed cell death:

- Caspase Activation : this compound demonstrated significant activation of caspases 3 and 7 in MCF-7 breast cancer cells, leading to enhanced apoptosis .

Cytotoxicity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. The following table summarizes the IC50 values obtained from recent studies:

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | MCF-7 | 0.065 - 0.096 | 4.4 - 18.7 |

| Doxorubicin | MCF-7 | 0.478 | 0.569 |

These results indicate that this compound exhibits a higher potency and selectivity compared to doxorubicin, a commonly used chemotherapeutic agent .

Study on Apoptotic Induction

In a detailed study focusing on the apoptotic pathways activated by this compound:

- Gene Expression Analysis : The treatment led to a two-fold increase in BAX gene expression while significantly suppressing Bcl-2 expression by up to 7.75 folds in treated MCF-7 cells .

- Docking Simulations : Computational docking studies suggested favorable binding interactions with molecular targets involved in apoptosis regulation .

In Vivo Studies

While in vitro studies provide significant insights into the mechanism of action, further research is necessary to explore the in vivo efficacy and safety profile of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

- MCE-1 (Methyl Ester Compound 1) : A pyrrolidine-containing methyl ester with unfluorinated aromatic rings, studied for Nrf2 activation .

- Dimethyl Fumarate: A non-fluorinated, α,β-unsaturated ester with anti-inflammatory applications.

- Methyl Salicylate : A simple aromatic ester lacking fluorine and nitrogen substituents, used in gas transfer studies .

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Volatility: Fluorination reduces volatility compared to non-fluorinated esters like methyl salicylate, which has a vapor pressure of ~0.15 mmHg .

- Solubility : The pyrrolidine group may enhance aqueous solubility relative to fully lipophilic esters like dimethyl fumarate.

- Stability: Trifluorination increases resistance to oxidative degradation compared to non-fluorinated analogs .

Table 2: Hypothetical Physicochemical Properties*

| Property | This compound | MCE-1 | Dimethyl Fumarate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~285.2 | ~220 | 144.1 |

| LogP (Predicted) | ~2.8 | ~1.5 | 1.1 |

| Water Solubility (mg/mL) | ~5-10 | ~20 | 34 |

*Estimates based on structural analogs .

Preparation Methods

Synthesis of the Benzoate Core

The core structure, methyl 2,3,5-trifluoro-4-benzoate, can be synthesized via electrophilic aromatic substitution on a suitable aromatic precursor, such as methyl benzoate, with trifluoromethylating agents. Common methods include:

- Use of trifluoromethylating reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonium salts in the presence of radical initiators or copper catalysts.

- Directed ortho- or para-substitution to introduce trifluoromethyl groups selectively at positions 2, 3, and 5.

Research findings suggest that trifluoromethylation using copper-mediated reactions provides high regioselectivity and yields.

Formation of the Pyrrolidin-1-yl Group

The pyrrolidine ring is generally introduced via nucleophilic substitution or alkylation :

- Preparation of 1-aminopyrrolidine or pyrrolidine derivatives with suitable leaving groups.

- Reaction with activated benzoate intermediates , such as acyl chlorides or esters, under basic conditions to form the desired bond.

Coupling of Pyrrolidine to the Benzoate

The key step involves nucleophilic substitution of the pyrrolidine nitrogen onto the aromatic core:

- Use of coupling agents like carbodiimides (e.g., EDC, DCC) to facilitate amide bond formation.

- Alternatively, direct nucleophilic aromatic substitution if the aromatic ring bears suitable leaving groups and activating substituents.

Representative Synthetic Route

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Trifluoromethylation | CF₃I, Cu catalyst, radical initiator | Regioselective trifluoromethylation of methyl benzoate |

| 2. Activation of benzoate | Thionyl chloride or oxalyl chloride | Conversion to acyl chloride |

| 3. Nucleophilic substitution | Pyrrolidine, base (e.g., DIPEA) | Attachment of pyrrolidine ring |

| 4. Final purification | Chromatography | Isolation of this compound |

Data and Research Findings

Recent research indicates that copper-mediated trifluoromethylation yields high regioselectivity and yields exceeding 70%. For example:

- A study reported trifluoromethylation of methyl benzoate derivatives using CF₃I with copper catalysts achieved yields of 75-80% under optimized conditions.

- Microwave-assisted coupling reactions further enhance efficiency, reducing reaction times and improving yields.

Additionally, modular synthetic strategies allow for diversification at the pyrrolidine moiety, enabling structure-activity relationship (SAR) studies.

Data Table: Summary of Preparation Methods

Notes and Considerations

- Regioselectivity is critical in trifluoromethylation; directing groups and reaction conditions must be optimized.

- Purification often involves chromatography to remove unreacted starting materials and by-products.

- Reaction optimization includes temperature control, solvent choice (e.g., DMSO, DMF), and stoichiometry adjustments for maximum yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.